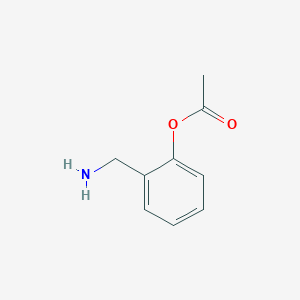
Hexapentacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapentacontane is a long-chain hydrocarbon with the molecular formula C56H114 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a straight-chain alkane, meaning it has a linear structure without any branching. This compound is known for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexapentacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the polymerization of smaller alkanes, followed by hydrogenation to achieve the desired chain length .
Industrial Production Methods
In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons. This method uses iron or cobalt catalysts and operates at high temperatures and pressures. The resulting mixture of hydrocarbons is then separated and purified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexapentacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Substitution: Involves halogens like chlorine or bromine and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes (e.g., chlorinated or brominated this compound).
Cracking: Smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
Hexapentacontane has several applications in scientific research:
Self-Assembly and Nanostructure Formation: Due to its long hydrocarbon chain, this compound exhibits strong van der Waals forces, allowing it to self-assemble into various nanostructures such as cylindrical micelles, bilayer structures, and Langmuir-Blodgett films.
Model System for Studying Crystallization and Self-Organization: this compound serves as a valuable model for studying crystallization and self-organization processes in organic materials.
Tribological Properties: The lubricating properties of this compound make it of interest in tribology, the science of friction, wear, and lubrication.
Wirkmechanismus
Hexapentacontane exerts its effects primarily through physical interactions rather than chemical reactivity. The long hydrocarbon chains interact via van der Waals forces, leading to self-assembly and the formation of nanostructures. These interactions are crucial for its applications in nanotechnology and materials science .
Vergleich Mit ähnlichen Verbindungen
Hexapentacontane is part of the alkane family, which includes other long-chain hydrocarbons such as:
- Pentacontane (C50H102)
- Heptacontane (C70H142)
- Octacontane (C80H162)
Compared to these similar compounds, this compound’s unique chain length and molecular weight make it particularly suitable for specific applications in nanotechnology and materials science. Its ability to form stable nanostructures and low-friction films sets it apart from shorter or longer alkanes .
Eigenschaften
IUPAC Name |
hexapentacontane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-56H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUOBKZPFQPHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)






![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)


![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)


